

# Fmoc-S-Methyl-L-Cysteine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Fmoc-S-Methyl-L-Cysteine*

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An In-depth Technical Guide to the Chemical Properties and Application of **Fmoc-S-Methyl-L-Cysteine**

## Abstract

**Fmoc-S-Methyl-L-Cysteine** is a pivotal amino acid derivative employed extensively in Solid-Phase Peptide Synthesis (SPPS) for the incorporation of S-methylated cysteine residues into peptide sequences. This guide provides an in-depth analysis of its chemical properties, stability, and strategic application in peptide chemistry. We will explore the rationale behind its use, focusing on the stability of the S-methyl protecting group under standard Fmoc-SPPS conditions, and present a validated, step-by-step protocol for its incorporation into a growing peptide chain. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of novel and modified peptides.

## Core Chemical and Physical Properties

N- $\alpha$ -9-fluorenylmethoxycarbonyl-S-methyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Me)-OH, is a crystalline white powder at room temperature.<sup>[1]</sup> Its structure consists of the L-cysteine backbone, with the alpha-amino group protected by the base-labile Fmoc group and the thiol side chain permanently protected by a methyl group. This dual-protection scheme is fundamental to its utility in Fmoc-based peptide synthesis.

The core physicochemical properties are summarized below for rapid reference. Purity is typically assessed by HPLC to be  $\geq 98\%$ , ensuring minimal contamination from diastereomers or related impurities that could compromise the integrity of the final peptide.<sup>[1][2]</sup>

Property	Value	Source(s)
CAS Number	138021-87-1	[1],[2],[3]
Molecular Formula	C <sub>19</sub> H <sub>19</sub> NO <sub>4</sub> S	[1],[2],[4]
Molecular Weight	357.42 g/mol	[2],[3],[4]
Appearance	White powder	[1],[3]
Melting Point	114 - 145 °C	[1]
Optical Rotation	$[\alpha]D^{20} = -45 \pm 2^\circ$ (c=1 in DMF)	[1]
Purity	≥98% (HPLC)	[1],[2]
Solubility	Soluble in DMF, DMSO, Acetone	[5]
Storage Conditions	2-8°C, protect from light	[1],[3],[6]

## The Strategic Role of Fmoc-S-Methyl-L-Cysteine in Peptide Synthesis

The synthesis of cysteine-containing peptides presents unique challenges due to the high nucleophilicity and reactivity of the free thiol (-SH) group.[7] Unprotected thiols can lead to undesired side reactions, including oxidation to form disulfide bonds at incorrect stages or alkylation by scavengers during cleavage. The strategic choice of a thiol protecting group is therefore paramount for a successful synthesis.[7][8]

## The $\text{N}^\alpha$ -Fmoc Group: A Temporary Shield

Like all standard amino acid building blocks used in the Fmoc/tBu strategy, the  $\alpha$ -amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group.[8] This group is stable to the acidic conditions used for final cleavage but is readily removed by a secondary amine base, typically a 20% solution of piperidine in DMF.[9] This orthogonality is the cornerstone of modern SPPS, allowing for the sequential addition of amino acids to build the peptide chain.[8]

## The S-Methyl Group: A Permanent Thiol Protection

The defining feature of Fmoc-Cys(Me)-OH is the S-methyl protecting group. Unlike many other common cysteine protecting groups such as trityl (Trt), acetamidomethyl (AcM), or tert-butyl (tBu), the S-methyl group is exceptionally stable.[7] It is resistant to the repetitive basic treatments for Fmoc removal and, critically, it is stable to the strong acidic conditions of the final cleavage cocktail (e.g., Trifluoroacetic acid).[7][10]

This stability is not a limitation but a strategic choice. It is employed when the final peptide requires a methylated cysteine residue, which can alter the peptide's conformational properties, stability, or biological activity.[11] The methylthio group is non-polar and can influence hydrophobic interactions within the peptide structure.[10] Therefore, Fmoc-Cys(Me)-OH is not a building block for generating free-thiol peptides post-cleavage; it is the specific building block for synthesizing peptides containing S-methyl-cysteine.

The chemical structure of **Fmoc-S-Methyl-L-Cysteine** is visualized below.

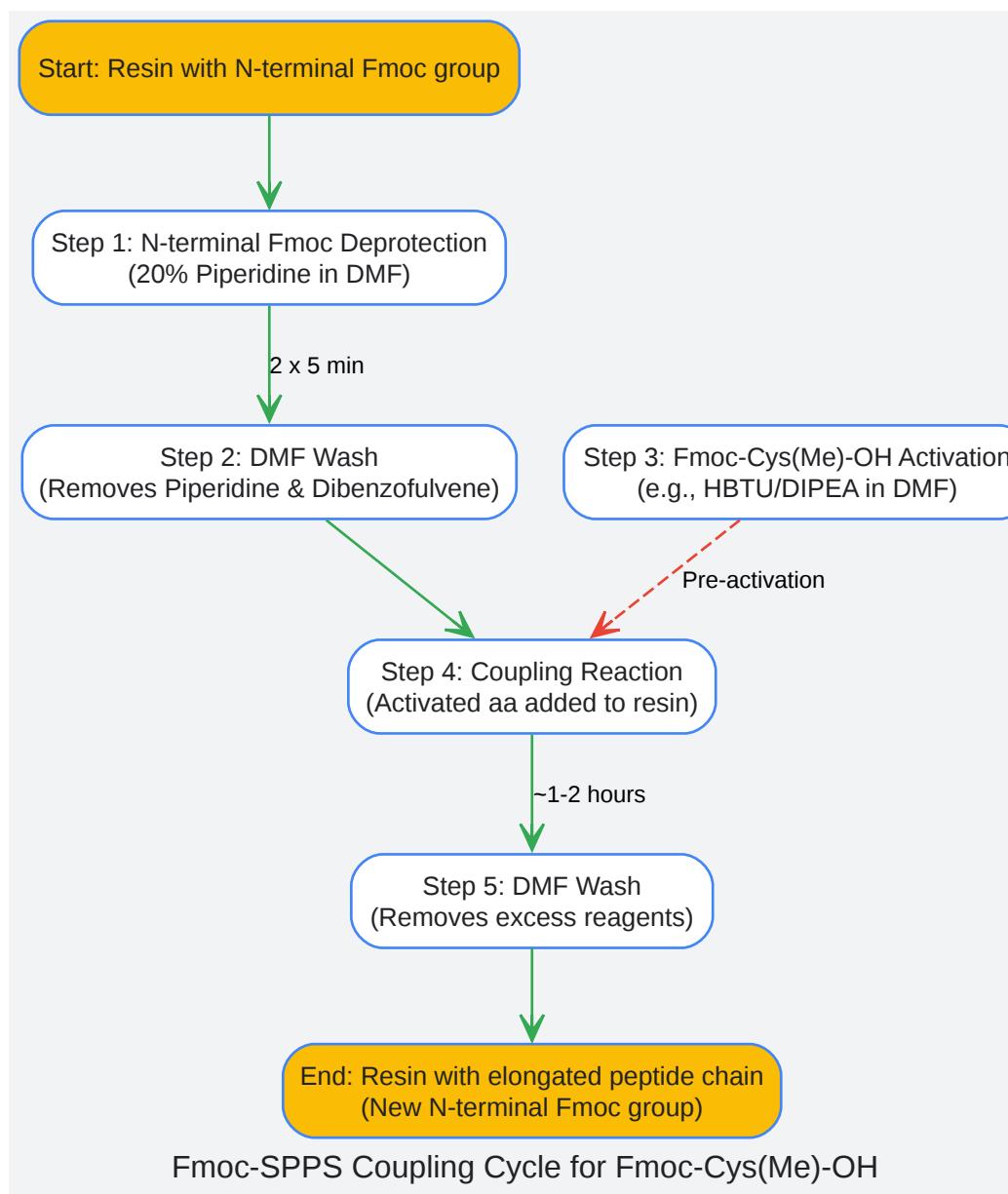
Caption: Chemical structure of **Fmoc-S-Methyl-L-Cysteine**.

## Experimental Workflow: A Validated Coupling Protocol

The incorporation of **Fmoc-S-Methyl-L-Cysteine** into a peptide sequence on a solid support follows the standard cycle of Fmoc-SPPS. The protocol below is a self-validating system where successful execution of each step is critical for the next. This workflow assumes a standard Rink Amide resin for producing a C-terminal amide peptide.

## Workflow Visualization

The iterative nature of SPPS, involving sequential deprotection and coupling steps, is illustrated in the following workflow diagram.



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- To cite this document: BenchChem. [Fmoc-S-Methyl-L-Cysteine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557771#fmoc-s-methyl-l-cysteine-chemical-properties>]

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